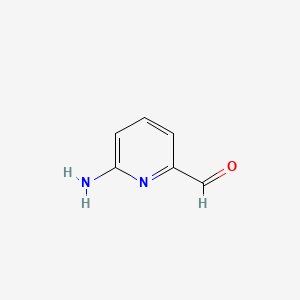

2-Amino-6-pyridinecarboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

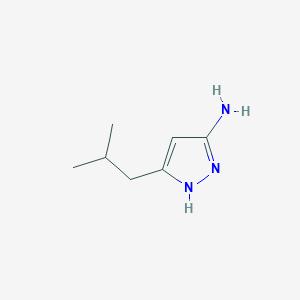

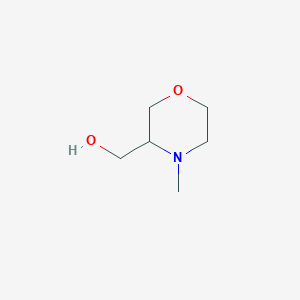

2-Amino-6-pyridinecarboxaldehyde, also known as 6-aminopyridine-2-carbaldehyde, is a compound with the molecular formula C6H6N2O . It has a molecular weight of 122.12 g/mol .

Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI of 2-Amino-6-pyridinecarboxaldehyde isInChI=1S/C6H6N2O/c7-6-3-1-2-5 (4-9)8-6/h1-4H, (H2,7,8) . The Canonical SMILES is C1=CC (=NC (=C1)N)C=O . Chemical Reactions Analysis

The compound has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4- (2′-pyridyl)butyrate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 122.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 56 Ų . The Heavy Atom Count is 9 .Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Reactions

Scientific Field

Summary of Application

2-Amino-6-pyridinecarboxaldehyde is used to synthesize Schiff base ligands, which are then used to create binuclear Cu(II), Ni(II), and Co(II) complexes . These complexes have shown catalytic activity towards the oxidation reactions of cyclohexene and styrene .

Methods of Application

The Schiff base ligands are synthesized from 2-pyridinecarboxaldehyde, 1,4-diaminobenzene, and trans-1,4-diaminocyclohexane . The resulting ligands are then used to create the binuclear complexes .

Results

The complex compounds showed varying performances towards the oxidation reactions of cyclohexene and styrene, with some showing low performance and others showing high performance . The complexes were also found to be resistant to temperature, increasing their potential use as catalysts in high-temperature chemical reactions .

Bioactive Ligands and Chemosensors

Scientific Field

Summary of Application

Schiff bases derived from 2-pyridinecarboxaldehyde can behave as flexible and multidentate bioactive ligands . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions . They also have potential as chemosensors for the detection of specific ions in various environmental and biological media .

Methods of Application

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions .

Results

These Schiff bases have shown a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc . They have also been used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions .

Bifunctionalized Adsorbent Synthesis

Scientific Field

Summary of Application

2-Pyridinecarboxaldehyde has been used to synthesize chitosan-based bifunctionalized adsorbents .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results

The results or outcomes obtained were not detailed in the source .

Fluorescent Colorimetric Imino-Pyridyl Bis Schiff Base Receptor

Scientific Field

Summary of Application

A reversible fluorescent colorimetric imino-pyridyl bis Schiff base receptor was developed for the detection of Al +3 and HSO 3 − in aqueous medium .

Results

Antibacterial Activity

Scientific Field

Summary of Application

2-Pyridinecarboxaldehyde (PCA) was grafted onto chitosan (CS) and the modified CS coordinated with silver ions to prepare PCA-CS-Ag complexes with antibacterial activity .

Methods of Application

To obtain complexes with a high silver content, the preparation process was optimized using single-factor experiments and response surface methodology .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-aminopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOOBSFOBZSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630863 |

Source

|

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-pyridinecarboxaldehyde | |

CAS RN |

332884-35-2 |

Source

|

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetic acid](/img/structure/B1290363.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)